An In-depth Technical Guide on the Mechanism of Action of AZ505 on SMYD2
An In-depth Technical Guide on the Mechanism of Action of AZ505 on SMYD2
This technical guide provides a comprehensive overview of the mechanism of action of AZ505, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a protein lysine methyltransferase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SMYD2.
Introduction to SMYD2 and AZ505
SMYD2 is a protein lysine methyltransferase that plays a crucial role in various cellular processes by catalyzing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of specific lysine residues on both histone and non-histone proteins.[1][2] Its substrates include key tumor suppressor proteins like p53 and Retinoblastoma (Rb), as well as other proteins involved in signal transduction, such as PTEN, STAT3, and NF-κB.[1][3][4][5] Dysregulation of SMYD2 activity has been implicated in the pathogenesis of various diseases, including cancer and fibrosis, making it an attractive therapeutic target.[2][4][5]
AZ505 was identified through a high-throughput chemical screen as a potent and highly selective inhibitor of SMYD2.[1][2] It has been instrumental as a chemical probe to elucidate the biological functions of SMYD2 and is being investigated for its therapeutic potential.
Core Mechanism of Action of AZ505
AZ505 functions as a substrate-competitive inhibitor of SMYD2.[1][2] This means that AZ505 directly competes with the peptide substrate for binding to the enzyme, rather than competing with the SAM cofactor.[1]
Structural Basis of Inhibition: Crystallographic studies of SMYD2 in complex with AZ505 have revealed the precise binding mode.[2] AZ505 binds within the peptide-binding groove of SMYD2.[1][2][6] The binding is primarily driven by hydrophobic interactions, with few specific hydrogen bonds.[7][8] The inhibitor is composed of three main parts: a benzooxazinone, a cyclohexyl, and a dichlorophenethyl substituent, all of which make critical contacts within the binding pocket.[6] This structural understanding provides a basis for the inhibitor's potency and selectivity and informs the design of next-generation SMYD2 inhibitors.[2][9]
Quantitative Data on AZ505 Activity
The inhibitory potency and selectivity of AZ505 have been characterized through various biochemical and biophysical assays.
Table 1: In Vitro Inhibitory Activity of AZ505
| Target | Assay Type | Value | Reference |
| SMYD2 | Biochemical IC50 | 0.12 µM | [1][7][10][11][12] |
| Inhibition Constant (Ki) | 0.3 µM | [1] | |
| Dissociation Constant (Kd) | 0.5 µM | [7][12] | |
| SMYD3 | Biochemical IC50 | >83.3 µM | [7][12] |
| DOT1L | Biochemical IC50 | >83.3 µM | [7][12] |
| EZH2 | Biochemical IC50 | >83.3 µM | [7][12] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.
Table 2: Cellular Activity of AZ505
| Cell Line | Assay Type | Effect | Value | Reference |
| MDA-MB-231 | Antiproliferation | Inhibition of cell growth | IC50 = 13.1 µM | [7] |
| MDA-MB-231 | Substrate Methylation | Reduction in AHNAK methylation | IC50 = 2.9 µM | [7] |
| PC3 / DU145 | Protein Expression | Decreased c-Myc expression | 20 µM | [7] |
| NRK-49F | Cell Proliferation | Inhibition of serum/TGF-β1 stimulated proliferation | - | [5] |
| Caco-2 | Antiviral | Decreased SARS-CoV-2 infection | - | [13] |
Impact on Cellular Signaling Pathways
By inhibiting SMYD2, AZ505 modulates the methylation status of numerous SMYD2 substrates, thereby affecting multiple downstream signaling pathways critical in disease progression.
A. PTEN/AKT Signaling: SMYD2 methylates and negatively regulates the tumor suppressor PTEN.[3] Inhibition of SMYD2 by AZ505 preserves PTEN activity, leading to the dephosphorylation and inactivation of the pro-survival kinase AKT.[3][14] This mechanism is crucial for the anti-fibrotic effects of AZ505.[3]
B. NF-κB and STAT3 Inflammatory Signaling: SMYD2 can methylate both the p65 subunit of NF-κB and STAT3, promoting their phosphorylation and subsequent activation of inflammatory signaling pathways.[3][15][16] AZ505 treatment has been shown to decrease the phosphorylation of p65 and STAT3, thereby suppressing inflammation.[5][7] This is particularly relevant in the context of fibrosis and inflammatory diseases.[3][15]
C. TGF-β/Smad3 and Profibrotic Signaling: In the context of renal and peritoneal fibrosis, SMYD2 inhibition by AZ505 has been shown to reduce the phosphorylation of Smad3, a key mediator of the pro-fibrotic TGF-β pathway.[5] AZ505 also suppresses the phosphorylation of other profibrotic signaling molecules like ERK1/2.[5] Concurrently, AZ505 prevents the downregulation of the inhibitory Smad7, further attenuating the fibrotic response.[5]
D. BMP Signaling: SMYD2 can methylate the kinase domain of the bone morphogenetic protein (BMP) type II receptor (BMPR2), which stimulates its kinase activity and enhances BMP signaling.[17] Treatment with AZ505 was shown to suppress BMP2-induced SMAD1/5 phosphorylation, indicating that SMYD2's methyltransferase activity is required for this process.[10][17]
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the mechanism of action of AZ505.
A. Biochemical Methyltransferase Assay (Radiometric) This assay measures the transfer of a tritiated methyl group from S-adenosylmethionine (SAM) to a peptide substrate.
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Reagents: Recombinant full-length SMYD2, biotinylated peptide substrate (e.g., Histone H3 residues 1-29 or p53 peptide), [3H]-SAM, assay buffer (e.g., 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20), AZ505 inhibitor, and unlabeled SAM for quenching.[18]
-
Protocol:
-
Prepare a reaction mixture containing SMYD2 enzyme and varying concentrations of AZ505 in assay buffer.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.[18]
-
Initiate the reaction by adding a mixture of the peptide substrate and [3H]-SAM.[18]
-
Allow the reaction to proceed for a set time, ensuring it remains within the linear range of product formation.
-
Quench the reaction by adding a high concentration of unlabeled SAM.[18]
-
Transfer the quenched reaction to a streptavidin-coated plate (e.g., FlashPlate) to capture the biotinylated peptide.[18]
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Measure the radioactivity incorporated into the peptide using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
B. Isothermal Titration Calorimetry (ITC) ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of AZ505 binding to SMYD2.
-
Reagents: Purified SMYD2 protein, AZ505 compound, SAM cofactor, assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP, 5% glycerol, 50 µM SAM).[18]
-
Protocol:
-
Thoroughly dialyze the SMYD2 protein against the assay buffer. Dissolve AZ505 in the final dialysis buffer to minimize buffer mismatch effects.
-
Load the SMYD2 solution (e.g., 18 µM) into the sample cell of the ITC instrument.[18]
-
Load the AZ505 solution (e.g., 200 µM) into the injection syringe.[18]
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of AZ505 into the SMYD2 solution.
-
Record the heat released or absorbed after each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n). Binding entropy (ΔS) is calculated from these values.
-
C. Western Blot Analysis for Phosphorylated Proteins This method is used to detect changes in the phosphorylation status of SMYD2 downstream targets in cells treated with AZ505.
-
Reagents: Cell culture reagents, AZ505, cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification kit (e.g., BCA assay), SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-Smad3), and HRP-conjugated secondary antibodies, chemiluminescent substrate.[3]
-
Protocol:
-
Culture cells to the desired confluency and treat with AZ505 or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
D. In Vivo Unilateral Ureteral Obstruction (UUO) Model This model is used to evaluate the anti-fibrotic efficacy of AZ505 in the context of kidney disease.
-
Animals: Male C57BL/6 mice (or other appropriate strain).[5]
-
Protocol:
-
Anesthetize the mice. Expose the left kidney and ureter through a flank incision.
-
Ligate the left ureter at two points using non-absorbable suture. The right kidney serves as the contralateral control.
-
Administer AZ505 or vehicle control to the mice (e.g., via intraperitoneal injection) according to the desired dosing schedule, starting at the time of surgery.[5]
-
At a predetermined endpoint (e.g., 7 days post-surgery), euthanize the mice and harvest the kidneys.[5]
-
Process the kidneys for downstream analysis:
-
Histology: Fix a portion in formalin, embed in paraffin, and perform Masson's trichrome staining to assess collagen deposition and fibrosis.[5]
-
Immunoblotting: Prepare whole-kidney tissue lysates to analyze the expression of fibrotic markers (e.g., α-SMA, Fibronectin, Collagen I) and signaling proteins (e.g., p-Smad3) via Western blot.[5]
-
Immunohistochemistry: Stain tissue sections for markers of myofibroblasts (α-SMA) or proliferation (PCNA).[5]
-
-
Conclusion
AZ505 is a potent, selective, and well-characterized inhibitor of SMYD2. Its mechanism of action as a substrate-competitive inhibitor is structurally and biochemically defined. By binding to the peptide-binding groove of SMYD2, AZ505 effectively blocks its methyltransferase activity, leading to the modulation of numerous downstream signaling pathways involved in cancer, inflammation, and fibrosis. The data gathered from in vitro biochemical assays, cellular studies, and in vivo disease models collectively demonstrate that AZ505 is a valuable tool for probing SMYD2 biology and a promising lead compound for the development of novel therapeutics targeting SMYD2-dependent pathologies.
References
- 1. apexbt.com [apexbt.com]
- 2. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical roles of SMYD2 lysine methyltransferase in mediating renal fibroblast activation and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors. | Pietenpol & Lehmann Lab [vumc.org]
- 10. AZ505 (AZ-505) | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. AZ505|AZ-505|SMYD2 inhibitor [dcchemicals.com]
- 13. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor BMPR2 and stimulates bone morphogenetic protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
